1,3-Di-HABA Kanamycin A Sulfate is a derivative of Kanamycin A, an aminoglycoside antibiotic known for its antibacterial properties. This compound is characterized by the presence of two 4-amino-2-hydroxybutanamide (HABA) groups attached to the kanamycin A molecule, which enhances its chemical properties and effectiveness against various bacterial strains. The molecular formula of 1,3-Di-HABA Kanamycin A Sulfate is , with a molecular weight of 686.71 g/mol .
1,3-Di-HABA Kanamycin A Sulfate is primarily sourced from the fermentation of Streptomyces kanamyceticus, which produces Kanamycin A. The compound falls under the classification of aminoglycosides and is categorized as an impurity reference material in analytical chemistry . Its alternate CAS number is 927821-99-6 .
The synthesis of 1,3-Di-HABA Kanamycin A Sulfate involves the acylation of the amino group in Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). This reaction is typically carried out under controlled conditions to ensure regioselectivity and high yield. The process can be summarized as follows:
1,3-Di-HABA Kanamycin A Sulfate can participate in various chemical reactions due to its functional groups:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions .
The antibacterial mechanism of 1,3-Di-HABA Kanamycin A Sulfate involves binding to the bacterial 30S ribosomal subunit. This binding disrupts protein synthesis by causing misreading of t-RNA, ultimately impairing the bacterium's ability to produce essential proteins necessary for growth and replication. The presence of HABA groups enhances binding affinity and specificity towards resistant bacterial strains, making this compound particularly valuable in combating antibiotic resistance .
1,3-Di-HABA Kanamycin A Sulfate has several scientific applications:
This compound represents a significant advancement in antibiotic research, providing insights into combating drug-resistant pathogens effectively.
1,3′′-Di-HABA Kanamycin A Sulfate represents a critical analytical marker and synthetic byproduct within the aminoglycoside antibiotic manufacturing landscape. This compound emerges during the semisynthetic modification of Kanamycin A to produce Amikacin, a last-resort antibiotic for multidrug-resistant Gram-negative infections. Its significance extends beyond synthetic chemistry into rigorous quality control frameworks, where precise identification and quantification are mandated by global pharmacopeias. The compound’s structural complexity—featuring dual 4-amino-2-hydroxybutyrate (AHB) moieties—exemplifies the challenges in aminoglycoside purification and underscores the necessity for advanced analytical methodologies in modern pharmaceutical analysis [1] [3].
The discovery of 1,3′′-Di-HABA Kanamycin A Sulfate is intrinsically linked to the development of Amikacin in the 1970s. Researchers at Bristol-Myers Squibb sought to modify Kanamycin A to evade inactivating enzymes in resistant bacteria. By introducing the L-(−)-γ-amino-α-hydroxybutyryl (AHB) side chain at the N1 position of Kanamycin A’s 2-deoxystreptamine ring, they created Amikacin [8]. However, this acylation reaction proved non-selective, generating positional isomers including 1,3′′-Di-HABA Kanamycin A (acylations at both N1 and N3′′ amino groups) as minor byproducts [1] [9].
Table 1: Key Identification Studies of 1,3′′-Di-HABA Kanamycin A
Study | Methodology | Key Finding |
---|---|---|
Gunawardana et al. (1997) | Derivatization with TNBS; HPLC-PF method; FAB-MS | Identified as peak at 15.9 min; m/z 687 [M+H]⁺; positional isomer of Amikacin |
Blanchaert et al. (2017) | Direct UV-HPLC (C18 column; borate buffer pH 9.0) | Resolved without derivatization; retention time ∼12 min under optimized conditions |
1,3′′-Di-HABA Kanamycin A Sulfate retains the core pseudotrisaccharide architecture of Kanamycin A—comprising a central 2-deoxystreptamine ring linked to glucosamine (position 6) and 6-deoxyglucose (position 4). The defining structural alteration is the attachment of two AHB groups: one at the N1 amino group of the 2-deoxystreptamine ring and another at the N3′′ amino group of the 6-deoxyglucose unit [2] [6].
Table 2: Structural Comparison of Kanamycin A and Its Derivatives
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Kanamycin A | C₁₈H₃₆N₄O₁₁ | 484.5 | Unmodified pseudotrisaccharide |
Amikacin | C₂₂H₄₃N₅O₁₃ | 585.6 | Single AHB at N1 position |
1,3′′-Di-HABA Kanamycin A | C₂₆H₅₀N₆O₁₅ | 686.7 | Dual AHB groups at N1 and N3′′ positions |
As a specified impurity in Amikacin, 1,3′′-Di-HABA Kanamycin A Sulfate is subject to strict control limits (typically ≤0.5–1.0%) per ICH Q3A/B guidelines. Its detection and quantification are mandated in pharmacopeial monographs (USP, EP), driving the development of specialized analytical methods [3] [9].
Table 3: Analytical Methods for Detection in Amikacin
Method | Column/Reagents | Retention Time | Detection | Application |
---|---|---|---|---|
Derivatization HPLC | C18; TNBS; phosphate buffer/methanol | 15.9 min | 340 nm | Identification in synthesis mixtures |
Direct UV-HPLC | C18 (pH-resistant); borate buffer pH 9.0–methanol | ∼12 min | 205 nm | Pharmacopeial quantification |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.:
CAS No.: 1356964-77-6
CAS No.: